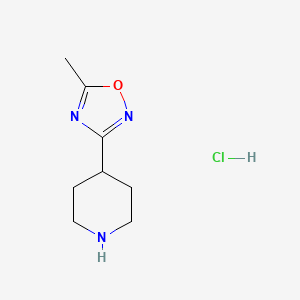

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

説明

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a piperidin-4-yl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate, which can be generated in situ from a hydroxamic acid precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

Anticancer Activity

Recent studies have identified 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as promising agents in cancer therapy. These compounds have been shown to act as agonists of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. The activation of HsClpP has been linked to the induction of apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) cells .

Case Study:

In a study published in 2024, researchers demonstrated that these derivatives could significantly inhibit the proliferation of HCC cells through HsClpP activation, suggesting a novel therapeutic strategy for liver cancer treatment .

Antimicrobial Properties

The oxadiazole moiety has been associated with various antimicrobial activities. Compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance.

Research Findings:

A comprehensive review highlighted that derivatives of 1,2,4-oxadiazoles exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has also been investigated for its anti-inflammatory properties. Compounds with this structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Evidence:

In vitro studies indicated that these compounds could downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes .

Neuroprotective Potential

The compound's potential in treating neurodegenerative diseases has been explored, particularly Alzheimer's disease. Research has shown that 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives can inhibit tau aggregation, a hallmark of Alzheimer's pathology.

Clinical Relevance:

A patent describes the use of these compounds in treating tauopathies by preventing tau oligomerization and subsequent neurofibrillary tangle formation . This presents a significant advancement in the search for effective Alzheimer's therapies.

作用機序

The mechanism of action of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their activity.

類似化合物との比較

Similar Compounds

3-(Piperidin-4-yl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

5-Methyl-1,2,4-oxadiazole: Lacks the piperidin-4-yl group.

3-(Piperidin-4-yl)-5-phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of a methyl group.

Uniqueness

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both the methyl and piperidin-4-yl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

生物活性

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings, including a detailed examination of its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C8H13N3O

- Molecular Weight : 167.21 g/mol

- CAS Number : 757175-70-5

- Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to bind to various enzymes and receptors, modulating their activity and influencing cellular pathways related to apoptosis and cell proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives:

- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

- Mechanisms of Action :

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies have indicated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

- Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that the oxadiazole ring plays a crucial role in disrupting microbial cell function .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| Anticancer | HepG2 | Comparable to Doxorubicin | |

| Antimicrobial | Various Strains | Varies |

Notable Research Findings

- A study published in MDPI highlighted that modifications to the oxadiazole scaffold could enhance anticancer activity significantly compared to traditional agents like doxorubicin .

- Another investigation into the agonistic properties of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives revealed their potential as HsClpP agonists, suggesting new avenues for hepatocellular carcinoma treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving amidoxime intermediates. For example, oxadiazole rings are typically formed using carbodiimide coupling agents or via condensation of carboxylic acid derivatives with hydroxylamine. Optimization may involve adjusting reaction temperatures (e.g., room temperature vs. reflux) and stoichiometric ratios of precursors. Solvent selection (e.g., chloroform or DMF) and catalysts (e.g., oxalyl chloride) are critical for yield improvement . Purity can be enhanced via column chromatography (silica gel, chloroform-methanol eluent) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H-NMR and 13C-NMR to confirm proton and carbon environments, particularly the piperidine and oxadiazole moieties. IR spectroscopy can validate functional groups (e.g., C=N stretching at ~1612 cm⁻¹). LC-MS or HRMS ensures molecular weight accuracy . For quantitative purity, HPLC with ammonium acetate buffer (pH 6.5) is recommended, as described in pharmacopeial assays .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is typically a powder stored at room temperature (RT) . Solubility varies with solvent polarity; it is moderately soluble in chloroform and DMSO but less so in water. Stability studies should include pH-dependent degradation tests (e.g., acidic/basic hydrolysis) and thermal analysis (TGA/DSC). Contradictory storage reports (e.g., RT vs. controlled humidity) require validation via accelerated stability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous oxadiazole derivatives?

- Methodological Answer : Cross-validate findings using standardized assays (e.g., enzyme inhibition or receptor-binding protocols). For example, discrepancies in IC₅₀ values may arise from variations in assay buffers (e.g., ammonium acetate vs. phosphate) or cell lines. Meta-analysis of SAR (structure-activity relationship) data for analogs like 3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole can identify critical substituents influencing activity .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like serotonin or dopamine receptors can prioritize experimental testing. MD simulations (GROMACS/NAMD) assess binding stability over time. QSAR models trained on piperidine-containing analogs (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride) improve predictive accuracy .

Q. How can interdisciplinary methodologies (e.g., chemical engineering principles) enhance scalability of synthesis?

- Methodological Answer : Apply membrane separation technologies (CRDC subclass RDF2050104) to purify intermediates . Process simulation tools (Aspen Plus) optimize reaction parameters (e.g., heat transfer in exothermic steps). Powder technology (CRDC RDF2050107) ensures consistent particle size during formulation .

Q. Methodological Challenges and Solutions

Q. What strategies improve reproducibility in synthetic protocols for oxadiazole derivatives?

- Answer : Standardize reagent sources (e.g., hydroxylamine hydrochloride purity ≥98%) and reaction monitoring (TLC with chloroform-methanol). Address hygroscopicity by using anhydrous solvents and inert atmospheres. Document detailed spectral data (e.g., δ 14.89 ppm for =CH-OH in NMR) to benchmark outcomes .

Q. How should researchers design stability studies to address conflicting storage recommendations?

- Answer : Conduct ICH Q1A-compliant studies: (1) Long-term (25°C/60% RH), (2) Accelerated (40°C/75% RH), and (3) Photostability (ICH Q1B). Monitor degradation products via HPLC-MS and correlate with environmental conditions .

Q. Theoretical and Framework Integration

Q. How can a conceptual framework guide the exploration of this compound’s mechanism of action?

- Answer : Link hypotheses to established theories (e.g., ligand-receptor interaction models). For example, piperidine’s conformational flexibility may explain differential binding to GPCRs vs. ion channels. Use kinetic models (e.g., Hill-Langmuir equations) to quantify receptor occupancy .

Q. What advanced spectroscopic techniques are underutilized in characterizing oxadiazole derivatives?

- Answer : Solid-state NMR (ssNMR) resolves crystalline vs. amorphous forms. X-ray photoelectron spectroscopy (XPS) identifies surface composition changes during degradation. Synchrotron-based FTIR maps spatial distribution of functional groups in polymorphs .

特性

IUPAC Name |

5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNGKRXVCMUARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610740 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-73-8 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。